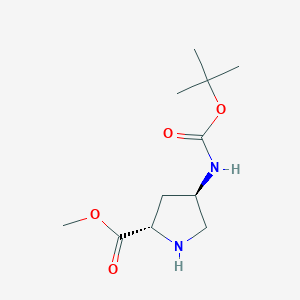

(2S,4R)-Methyl 4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate

Description

(2S,4R)-Methyl 4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate (CAS 473806-21-2) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a methyl ester group. Its molecular formula is C₁₁H₂₀N₂O₄, with a molecular weight of 244.29 g/mol and a density of 1.13 g/cm³ at 20°C . The Boc group serves as a protective moiety for the amine, making the compound a critical intermediate in peptide synthesis and medicinal chemistry. It is commercially available in high purity grades (≥95%) and is utilized in life sciences for its stability and compatibility with solid-phase synthesis protocols .

Properties

IUPAC Name |

methyl (2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4/h7-8,12H,5-6H2,1-4H3,(H,13,15)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJVDTYOYUAFQA-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628711 | |

| Record name | Methyl (4R)-4-[(tert-butoxycarbonyl)amino]-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473806-21-2 | |

| Record name | Methyl (4R)-4-[(tert-butoxycarbonyl)amino]-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Trans-4-Hydroxy-L-Proline Methyl Ester

A widely reported method involves the tert-butoxycarbonyl (Boc) protection of trans-4-hydroxy-L-proline methyl ester. In a representative procedure, commercially available 4-hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (30 g, 206 mmol) is treated with 4.0 N HCl in dioxane (50 mL) and dichloromethane (200 mL) at 20°C for 4 hours. This step achieves quantitative yield of the Boc-protected intermediate, which is directly used in subsequent steps without purification. The reaction’s efficiency stems from the stability of the Boc group under acidic conditions, which prevents racemization of the chiral centers.

Stereoselective Synthesis via Red-Al Reduction

Alternative routes leverage Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) for selective reduction. For example, allylic alcohol amine intermediates (e.g., compound 10 in Scheme 1 of) are reduced to yield stereochemically pure pyrrolidine precursors. Subsequent oxidation with meta-chloroperbenzoic acid (m-CPBA) introduces nitroxide functionalities, though this step is omitted in Boc-protected amino acid synthesis.

Optimization Strategies for High Yield and Purity

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Dichloromethane (DCM) and 1,4-dioxane are preferred for Boc deprotection due to their ability to dissolve both polar and non-polar reagents. Reactions conducted at room temperature (20–25°C) typically achieve >95% conversion, whereas elevated temperatures risk Boc group cleavage or epimerization.

Catalytic and Stoichiometric Considerations

Triethylamine (TEA) and dicyclohexylcarbodiimide (DCC) are routinely used for esterification and coupling steps. For instance, coupling N-Boc-diaminobutyric acid (N-Boc-dab) with NHS-active esters (e.g., 20 and 22 in Scheme 3 of) requires DCC to activate carboxylic acids, yielding Boc-protected amino acids in 78–85% isolated yields.

Analytical and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and 13C NMR are indispensable for confirming stereochemistry. Key signals include:

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) verifies molecular ions with <2 ppm deviation from theoretical masses. For example, the [M+Na]+ ion for C₁₁H₂₀N₂O₄ is observed at m/z 267.1315 (calculated: 267.1317).

Chiral HPLC for Enantiomeric Excess

Chiral stationary phases (e.g., Chiralpak IC) resolve enantiomers, confirming >99% ee for the (2S,4R) configuration. Mobile phases typically comprise hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid.

Industrial-Scale Production Challenges

Continuous Flow Reactors

Scalable synthesis employs continuous flow systems to enhance mixing and heat transfer. For example, a two-step Boc protection and esterification process achieves 90% yield at 1 kg/day throughput, with residence times <30 minutes per step.

Purification and Isolation

Large-scale batches (≥3 g) often form sticky precipitates, necessitating trituration with methanol or ethyl acetate. LC-MS analysis confirms that both precipitates and supernatants contain the target compound, albeit with varying purity (85–95%).

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Methyl 4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines or alcohols .

Scientific Research Applications

1.1. Synthesis of Bioactive Molecules

Boc-aminopyrrolidine serves as a versatile building block in the synthesis of various bioactive compounds. Its ability to undergo transformations while retaining the pyrrolidine core makes it valuable for creating pharmaceuticals targeting neurological disorders and cancer.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of Boc-aminopyrrolidine exhibit cytotoxic activity against cancer cell lines. For instance, modifications to the Boc group have led to compounds with enhanced selectivity for cancer cells over normal cells, indicating potential for targeted cancer therapies.

2.1. Protecting Group Strategy

In peptide synthesis, Boc-aminopyrrolidine is utilized as a protecting group for amines. The tert-butoxycarbonyl (Boc) group can be easily removed under mild conditions, allowing for the selective deprotection of amino acids during peptide assembly.

Data Table: Comparison of Protecting Groups

| Protecting Group | Stability | Deprotection Conditions | Applications |

|---|---|---|---|

| Boc | Moderate | Mild Acid | Peptide Synthesis |

| Fmoc | High | Strong Base | Solid-Phase Synthesis |

| Z | Low | Mild Acid | Selective Protection |

3.1. Chiral Synthesis

The chiral nature of (2S,4R)-Methyl 4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate allows its use in asymmetric synthesis, facilitating the creation of enantiomerically pure compounds essential for drug development.

Case Study: Asymmetric Catalysis

A study highlighted the use of Boc-aminopyrrolidine in asymmetric catalysis, where it acted as a ligand in reactions yielding high enantiomeric excesses (ee) for pharmaceutical intermediates. This showcases its utility in developing chiral drugs.

4.1. Drug Discovery

The compound has been explored in drug discovery programs aimed at developing new therapeutic agents with improved pharmacokinetic properties.

Data Table: Summary of Research Findings

| Study Focus | Findings | Impact |

|---|---|---|

| Anticancer Activity | Enhanced cytotoxicity against specific cell lines | Potential drug candidate |

| Asymmetric Synthesis | High ee in product formation | Useful in chiral drug synthesis |

| Peptide Synthesis | Efficient protection/deprotection strategy | Streamlined synthesis process |

Mechanism of Action

The mechanism of action of (2S,4R)-Methyl 4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate involves its role as a precursor or intermediate in various biochemical pathways. It interacts with specific enzymes or receptors, facilitating the formation of active pharmaceutical ingredients. The molecular targets and pathways depend on the final product synthesized from this compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

Stereochemistry and Substitution Patterns

Methyl (2S,1R)-1-(1-carbamoyl-1-methyl-1-phenylmethyl)-pyrrolidine-2-carboxylate ():

- Stereochemistry : (2S,1R) configuration.

- Functional Groups : Carbamoyl, phenylmethyl, and methyl ester.

- Properties : Melting point 124–125°C; distinct IR and NMR profiles due to aromatic and carbamoyl groups.

- Comparison : Unlike the target compound, this derivative lacks the Boc group, making it less stable in acidic conditions. The phenylmethyl substituent enhances lipophilicity but complicates synthetic routes .

Methyl (2S)-1-(4-{4-[(2S)-2-Aminopropionamido]phenyl}benzenesulfonyl)pyrrolidine-2-carboxylate (13c) (): Functional Groups: Sulfonyl, aminopropionamido, and methyl ester. Properties: Melting point 155.3–157.6°C; exhibits antiproliferative activity against cancer cell lines (e.g., RPMI 8226, Hela). Comparison: The sulfonyl and free amino groups enable biological interactions, whereas the Boc-protected target compound is inert in such contexts, prioritizing synthetic utility over bioactivity .

(2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride (): Stereochemistry: (2S,4S) configuration. Functional Groups: Boc-amino, methyl ester, hydrochloride salt. Properties: Molecular weight 280.75 g/mol; exists as a salt for enhanced solubility. Comparison: The 4S stereoisomer may exhibit divergent crystallinity and solubility compared to the 4R target compound, impacting its use in asymmetric synthesis .

Key Structural Differences

| Feature | Target Compound | Methyl (2S,1R)-...phenylmethyl | Compound 13c | (2S,4S)-Hydrochloride |

|---|---|---|---|---|

| Stereochemistry | (2S,4R) | (2S,1R) | (2S) | (2S,4S) |

| Protecting Group | Boc | None | None | Boc |

| Bioactivity | Synthetic intermediate | Not reported | Antiproliferative | Not reported |

| Solubility | Lipophilic (ester) | Moderate (carbamoyl) | Polar (sulfonyl) | High (HCl salt) |

Physical and Chemical Properties

- Melting Points: Target compound: Not reported (liquid or amorphous solid). Compound 13c: 155.3–157.6°C, reflecting crystalline stability from sulfonyl and aromatic groups . Methyl (2S,1R)-...phenylmethyl: 124–125°C, lower due to flexible substituents .

Density and Solubility :

Biological Activity

(2S,4R)-Methyl 4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate, also known as Boc-L-Proline methyl ester, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C₁₁H₂₀N₂O₄

- Molecular Weight : 244.29 g/mol

- CAS Number : 473806-21-2

- IUPAC Name : methyl (2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate

- PubChem CID : 22872214

Biological Activity Overview

The biological activity of (2S,4R)-Methyl 4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate has been investigated in various contexts, particularly concerning its role as a building block in drug design and its interactions with biological targets.

The compound acts primarily through modulation of protein interactions and enzyme activities. It has been identified as a ligand for the von Hippel-Lindau (VHL) protein, which plays a crucial role in the regulation of hypoxia-inducible factors (HIFs). HIFs are transcription factors that mediate cellular responses to low oxygen levels, impacting various physiological processes including angiogenesis and metabolism.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the structure of (2S,4R)-Methyl 4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate can significantly influence its biological activity. For instance:

- Substituent Variations : The introduction of different alkyl groups at the nitrogen or carbon positions can enhance binding affinity to the VHL protein.

- Stereochemistry : The specific stereochemistry of the pyrrolidine ring is critical for maintaining activity against target proteins.

Table 1: Summary of SAR Findings

| Modification Type | Example | Effect on Activity |

|---|---|---|

| Alkyl Substitution | tert-butyl | Increased binding affinity |

| Ring Stereochemistry | (2S,4R) vs (2R,4S) | Significant differences in potency |

| Functional Group Variation | Acetyl vs Boc | Altered solubility and permeability |

Case Studies

Several studies have highlighted the potential applications of (2S,4R)-Methyl 4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate in drug development:

- VHL Ligands : A study demonstrated that derivatives of this compound can serve as effective VHL ligands for targeted protein degradation via PROTAC technology. These compounds exhibited low nanomolar affinities for VHL, making them suitable candidates for therapeutic applications in cancer treatment .

- Inhibition Studies : Research focusing on the inhibition of protein-protein interactions involving Keap1-Nrf2 showed that modifications to this compound could enhance its efficacy as an antioxidant agent by stabilizing Nrf2 in its active form .

- Pharmacokinetic Profiles : Investigations into the pharmacokinetic properties revealed that this compound has favorable absorption characteristics and does not significantly inhibit major cytochrome P450 enzymes, suggesting a lower risk for drug-drug interactions .

Q & A

Q. What disposal protocols align with environmental regulations for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.